5-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide
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Overview
Description
5-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide typically involves multiple steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chlorophenyl group: This step may involve a substitution reaction using a chlorinated aromatic compound.
Attachment of the methoxyphenyl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction.
Incorporation of the piperidinyl group: This step might involve a nucleophilic substitution reaction with a piperidine derivative.
Formation of the carboxamide group: This can be achieved through the reaction of an amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.
Reduction: Reduction reactions may target the oxazole ring or the carboxamide group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Nucleophiles such as amines or thiols.
Major Products
Oxidation products: Hydroxylated derivatives.
Reduction products: Reduced oxazole or carboxamide derivatives.
Substitution products: Compounds with substituted chlorophenyl groups.
Scientific Research Applications
5-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological processes.
Medicine: Investigation for therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
5-(4-chlorophenyl)-1,2-oxazole-3-carboxamide: Lacks the methoxyphenyl and piperidinyl groups.
N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide: Lacks the chlorophenyl group.
5-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-1,2-oxazole-3-carboxamide: Lacks the piperidinyl group.
Uniqueness
The presence of the chlorophenyl, methoxyphenyl, and piperidinyl groups in the same molecule may confer unique biological activities and chemical reactivity, distinguishing it from similar compounds.
Properties
Molecular Formula |
C24H26ClN3O3 |
---|---|
Molecular Weight |
439.9 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C24H26ClN3O3/c1-30-20-11-7-17(8-12-20)22(28-13-3-2-4-14-28)16-26-24(29)21-15-23(31-27-21)18-5-9-19(25)10-6-18/h5-12,15,22H,2-4,13-14,16H2,1H3,(H,26,29) |
InChI Key |
XQBKYEQGTSMJLO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(CNC(=O)C2=NOC(=C2)C3=CC=C(C=C3)Cl)N4CCCCC4 |
Origin of Product |
United States |
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